N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)9-5-2-3-6-10(9)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWVSDKGHITEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the coupling process, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methylthio (weakly donating) substituents improve solubility compared to nitro groups (electron-withdrawing), as seen in ’s methoxy derivatives . The nitro group in the target compound may enhance reactivity but reduce bioavailability .
- Bioactivity : Triazole-linked benzothiazole-benzamide hybrids () show promise in Alzheimer’s research via multitarget inhibition, while nitrobenzamide derivatives () exhibit antimicrobial activity . This suggests the target compound’s nitro group could similarly enhance antimicrobial or antiparasitic effects.
Physicochemical Properties
- Lipinski’s Rule Compliance: The nitro group and benzothiazole core may increase molecular weight (>500 Da) and logP (>5), risking non-compliance with Lipinski’s rules (). Methoxy or methylthio substituents could mitigate this by improving solubility .
- Thermal Stability : Melting points for analogous compounds (e.g., 210–212°C in ) suggest moderate thermal stability, likely shared by the target compound .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole derivative class. Its unique structural features, including a methylthio group and a nitrobenzamide moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with a methylthio group at the 4-position and a nitro group at the 2-position of the benzamide. This configuration enhances its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃S |
| Molecular Weight | 270.31 g/mol |
| Chemical Class | Benzothiazole Derivative |
Research indicates that this compound interacts with various biochemical pathways, leading to multiple biological effects:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation-related damage.
- Neuroprotective Properties : Its interactions with beta-amyloid peptides indicate a role in neurodegenerative disease research, particularly Alzheimer's disease.
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, suggesting potential as an antibiotic agent.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
-
Enzyme Inhibition Studies :
- The compound demonstrated fair inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential applications in pain management and anti-inflammatory therapies.
-
Neuroprotective Effects :
- In vitro studies revealed that this compound could inhibit the aggregation of beta-amyloid peptides, which is critical in Alzheimer's disease pathology.
-
Antimicrobial Testing :
- The compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a new antibiotic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Lacks methylthio group | Different biological profile |
| 2-Aminobenzothiazole | Simpler structure | Limited activities compared to more complex derivatives |
| N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-aminobenzamide | Contains amino group instead of nitro | Affects reactivity and applications |
Case Study 1: Neuroprotective Potential
A study conducted on neuroprotective agents highlighted that this compound significantly reduced beta-amyloid-induced neurotoxicity in neuronal cell lines. This suggests its potential for developing treatments for Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against multi-drug resistant bacteria. Results indicated a notable reduction in bacterial growth, validating its potential use as an antibiotic.
Q & A
Q. What are the common synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or α-haloketones under acidic/basic conditions.
- Step 2 : Introduction of the nitrobenzamide group through coupling reactions (e.g., using benzoyl chloride derivatives) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Key Conditions : Temperature control (50–100°C), solvent selection (DMF, THF), and purification via column chromatography or recrystallization .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization employs:
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and mass spectrometry for molecular weight validation .
- X-ray Crystallography : For resolving crystal structures and intermolecular interactions (e.g., hydrogen bonding patterns) .
Q. What biological activities are reported for structurally similar compounds?
Analogous benzamide-thiazole hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) .
- Anticancer Potential : Disruption of cancer cell proliferation via kinase inhibition or apoptosis induction .
- Enzyme Modulation : Interaction with targets such as PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Docking : Simulates ligand-protein interactions (e.g., with bacterial DHFR or cancer-related kinases) to identify binding affinities and mechanistic insights .
- QSAR Studies : Correlates substituent effects (e.g., nitro group position) with bioactivity trends to guide structural optimization .
Q. What strategies improve synthetic yield and purity?
- Flow Reactors : Enhance reproducibility and reduce side reactions in continuous synthesis .
- Inert Atmosphere : Minimizes oxidation of thiol or nitro groups during coupling steps .
- Purification : Gradient elution in HPLC or size-exclusion chromatography isolates high-purity fractions .
Q. How to design experiments for structure-activity relationship (SAR) analysis?
- Substituent Variation : Synthesize derivatives with modified nitro, methylthio, or benzamide groups to assess functional group contributions .
- Bioassay Panels : Test compounds against bacterial strains (MIC assays) or cancer cell lines (MTT assays) under standardized conditions .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) to quantify potency and selectivity .
Q. How to resolve contradictions in bioactivity data across studies?
- Control Experiments : Verify assay conditions (e.g., pH, solvent compatibility) to rule out false positives/negatives .
- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability to explain discrepancies in in vitro vs. in vivo efficacy .
- Crystallographic Validation : Confirm target engagement through co-crystal structures of the compound bound to enzymes .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to SAR datasets to identify dominant bioactivity drivers .
- Contradiction Mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
